molecular formula C15H16O4 B8071346 (1S,4Z,12S,13R)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one

(1S,4Z,12S,13R)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one

Cat. No.: B8071346
M. Wt: 260.28 g/mol
InChI Key: KBMSVODXFLAQNJ-ILKNJTSDSA-N
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Description

Linderane is a naturally occurring sesquiterpenoid compound found in the roots of Lindera aggregata (Sims) Kosterm, a traditional Chinese medicinal herb. It is known for its anti-inflammatory, analgesic, and anti-bacterial properties . Linderane has a molecular formula of C15H16O4 and a molecular weight of 260.29 g/mol .

Chemical Reactions Analysis

Linderane undergoes several types of chemical reactions, including:

    Oxidation: Linderane can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: Linderane can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Linderane has a wide range of scientific research applications:

Comparison with Similar Compounds

Linderane is unique among sesquiterpenoids due to its specific molecular structure and bioactivity. Similar compounds include:

Linderane stands out due to its multi-faceted applications in medicine, particularly in pain management and metabolic regulation.

Properties

IUPAC Name

(1S,4Z,12S,13R)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-8-4-3-5-15-13(19-15)12(18-14(15)16)11-9(2)7-17-10(11)6-8/h4,7,12-13H,3,5-6H2,1-2H3/b8-4-/t12-,13+,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMSVODXFLAQNJ-ILKNJTSDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC23C(O2)C(C4=C(C1)OC=C4C)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CC[C@@]23[C@H](O2)[C@H](C4=C(C1)OC=C4C)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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